molecular formula C14H11NO2S B11783205 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11783205
M. Wt: 257.31 g/mol
InChI Key: FODUDPNNROPGAP-UHFFFAOYSA-N
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Description

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a thiophene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrole derivatives. Common synthetic routes include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound notable for its unique structural features, including a pyrrole ring and a carboxylic acid group. Its molecular formula is C14H11NO2SC_{14}H_{11}NO_2S with a molar mass of approximately 273.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The compound's structure plays a critical role in its biological activity. The presence of the methyl group on the benzo[b]thiophene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11NO2SC_{14}H_{11}NO_2S
Molar Mass273.31 g/mol
CAS Number1889850-01-4
Hazard StatementsH302, H315, H319, H335

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
  • Keap1-Nrf2 Pathway Modulation : The compound may influence oxidative stress responses via the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. For instance, the methyl substitution on the benzo[b]thiophene enhances its interaction with target proteins.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidLacks methyl substitutionAntimicrobial, anticancerSimpler structure
5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidContains trifluoromethyl groupEnhanced biological activityIncreased lipophilicity
5-(Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidContains methoxy groupVaries by substitutionPotential for different reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Anticancer Activity : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Oxidative Stress Modulation : Research has shown that derivatives of this compound can inhibit the Keap1-Nrf2 interaction, leading to enhanced antioxidant responses in cellular models .
  • Antimicrobial Effects : In vitro studies have revealed that related pyrrole derivatives show promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)

InChI Key

FODUDPNNROPGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O

Origin of Product

United States

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